4-chloro-N-mesitylbenzenesulfonamide
Description
4-Chloro-N-mesitylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a chlorine atom at the 4-position and a mesityl (2,4,6-trimethylphenyl) group at the sulfonamide nitrogen. Sulfonamides are widely studied for their versatility in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .
Properties
CAS No. |
197704-21-5 |
|---|---|
Molecular Formula |
C15H16ClNO2S |
Molecular Weight |
309.8g/mol |
IUPAC Name |
4-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |
InChI Key |
HZVPZEBRWXJBOH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-chloro-N-mesitylbenzenesulfonamide typically involves reactions that introduce the mesityl group to the sulfonamide structure. The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅ClN₁O₂S
- Molecular Weight : 285.78 g/mol
The presence of the chloro and mesityl groups enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
One of the most prominent applications of 4-chloro-N-mesitylbenzenesulfonamide is its use in anticancer research. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:
- HCT-116 : Colon cancer
- HeLa : Cervical cancer
- MCF-7 : Breast cancer
Research indicates that derivatives of 4-chloro-N-mesitylbenzenesulfonamide can induce apoptosis in these cell lines, suggesting a mechanism that involves mitochondrial membrane potential disruption and caspase activation .
Case Studies
- Cytotoxicity Evaluation : A study evaluated several sulfonamide derivatives for their cytotoxic effects on HCT-116 and HeLa cells, revealing IC50 values below 100 μM for several compounds, indicating strong potential for further development as anticancer agents .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the mesityl group affect biological activity, providing insights into optimizing these compounds for better efficacy and reduced toxicity .
Antimicrobial Properties
Beyond anticancer applications, sulfonamides like 4-chloro-N-mesitylbenzenesulfonamide have been noted for their antimicrobial properties. They are used as antimicrobial agents in various formulations due to their ability to inhibit bacterial growth.
Industrial Uses
The compound may also find applications in industrial settings as a biocide or preservative due to its antimicrobial properties. It has been reported to be effective against a range of microorganisms, making it suitable for use in cleaning agents and materials preservation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table summarizes key structural analogues of 4-chloro-N-mesitylbenzenesulfonamide, highlighting variations in substituents and their impact on properties:
Key Observations:
- Substituent Position: The 4-chloro group enhances electrophilicity and influences crystal packing, as seen in the monoclinic structure of 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide .
- Thioether Linkages : Compounds with thioether substituents (e.g., Compound 11) exhibit distinct IR absorption bands (C-S stretch at 1150 cm⁻¹) and moderate melting points .
Physicochemical and Spectroscopic Properties
- Melting Points: Thioether-containing derivatives (e.g., Compound 11) melt at 177–180°C, higher than non-thioether analogues, likely due to increased molecular rigidity .
- Spectroscopy :
Q & A
Basic: What are the standard synthetic protocols for preparing 4-chloro-N-mesitylbenzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between mesitylamine and 4-chlorobenzenesulfonyl chloride under basic conditions. Key variables include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reactivity due to their high dielectric constants .
- Base Choice : Triethylamine or sodium bicarbonate is used to neutralize HCl byproducts, with excess base improving reaction efficiency .
- Temperature : Elevated temperatures (80–100°C) accelerate the reaction but may require reflux apparatus .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 4-chloro-N-mesitylbenzenesulfonamide?
Methodological Answer:
- NMR Spectroscopy : and NMR identify structural motifs (e.g., sulfonamide linkage, aromatic protons). For example, the mesityl methyl groups appear as a singlet at ~2.3 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. The sulfonamide S–N bond typically measures ~1.63 Å, while Cl–C distances align with standard aromatic chloro-substituents (~1.74 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 338.06 for CHClNOS) .
Advanced: How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives like 4-chloro-N-mesitylbenzenesulfonamide?
Methodological Answer:
Discrepancies in bond lengths or space groups may arise from:
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data, adjusting BASF parameters .
- Disorder Modeling : For disordered solvent molecules or substituents, apply PART instructions in SHELXL to partition occupancy .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Example: In a related compound (2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide), torsional angles between aryl rings varied by 5° across studies due to packing effects, resolved via Hirshfeld surface analysis .
Advanced: What strategies optimize the synthetic yield of 4-chloro-N-mesitylbenzenesulfonamide in scaled-up reactions?
Methodological Answer:
- Solvent Optimization : Replace DMF with cheaper alternatives like acetonitrile, balancing cost and reactivity. Evidence shows NMP increases yields by 15% compared to dichloromethane .
- Catalysis : Add catalytic iodide (KI) to enhance sulfonyl chloride reactivity via the “Finkelstein-like” mechanism .
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4-chlorobenzenesulfonyl chloride to mesitylamine to account for side reactions .
- In-line Monitoring : Employ HPLC with a C18 column (acetonitrile/water gradient) to track conversion in real time .
Basic: How can researchers design experiments to evaluate the biological activity of 4-chloro-N-mesitylbenzenesulfonamide?
Methodological Answer:
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO hydration, comparing IC values to acetazolamide .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli, with MIC thresholds ≤32 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations, normalized to cisplatin controls .
Advanced: What computational methods elucidate the reaction mechanisms of 4-chloro-N-mesitylbenzenesulfonamide in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to CA-II (PDB: 3KS3). The sulfonamide group coordinates Zn, with ΔG values < -8 kcal/mol indicating strong binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. RMSD < 2 Å suggests minimal conformational drift .
- DFT Calculations : Compute Fukui indices (Gaussian 16) to predict electrophilic attack sites, correlating with experimental metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
